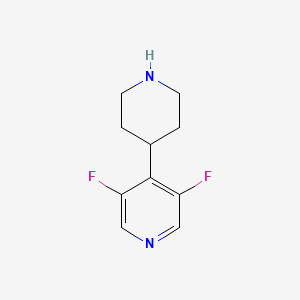

3,5-Difluoro-4-(piperidin-4-yl)pyridine

Description

3,5-Difluoro-4-(piperidin-4-yl)pyridine is a fluorinated pyridine derivative with a piperidin-4-yl substituent at the 4-position. The pyridine core is substituted with fluorine atoms at the 3- and 5-positions, which confer electron-withdrawing effects and enhance metabolic stability. This compound is structurally relevant in medicinal chemistry, particularly as an intermediate for kinase inhibitors or other bioactive molecules, as seen in related compounds (e.g., ).

Properties

Molecular Formula |

C10H12F2N2 |

|---|---|

Molecular Weight |

198.21 g/mol |

IUPAC Name |

3,5-difluoro-4-piperidin-4-ylpyridine |

InChI |

InChI=1S/C10H12F2N2/c11-8-5-14-6-9(12)10(8)7-1-3-13-4-2-7/h5-7,13H,1-4H2 |

InChI Key |

AWFODACSEUCKGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=C(C=NC=C2F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(piperidin-4-yl)pyridine typically involves the nucleophilic substitution of fluorine atoms on a pyridine ring. One common method starts with the reaction of pentafluoropyridine with sodium azide to form 3,5-difluoro-2,4,6-triazidopyridine, which is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(piperidin-4-yl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.

Hydrogenation: The compound can be hydrogenated using catalysts such as rhodium on carbon (Rh/C) to reduce the pyridine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, basic conditions.

Hydrogenation: Rhodium on carbon (Rh/C), acetic acid, high pressure and temperature.

Major Products

The major products formed from these reactions include various substituted pyridines and reduced pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Difluoro-4-(piperidin-4-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential anticancer activity.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the pyridine ring enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Fluorination Patterns

- This compound: Fluorine atoms at 3- and 5-positions deactivate the pyridine ring, directing electrophilic substitution to the 2- and 6-positions.

- 2,6-Dibromo-3,5-difluoro-4-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)pyridine (Compound 3, ) : The perfluorinated isopropyl group at the 4-position is highly electron-withdrawing and sterically bulky, further deactivating the ring. Bromine substituents at 2- and 6-positions enhance reactivity toward cross-coupling reactions.

- 2,3-Difluoro-5-(trifluoromethyl)pyridine (H25958, ) : The trifluoromethyl group at the 5-position synergizes with fluorine at 2- and 3-positions, creating a strongly electron-deficient ring, ideal for agrochemical or pharmaceutical intermediates requiring high lipophilicity.

Steric and Conformational Considerations

Substituent Bulk and Ring Puckering

- The piperidin-4-yl group adopts a chair conformation in solution or crystal states, as predicted by ring-puckering analysis (). This conformation minimizes steric clashes and stabilizes intermolecular interactions.

- In contrast, the perfluoroisopropyl group in Compound 3 () imposes significant steric hindrance, likely restricting rotational freedom and influencing crystal packing.

Crystallographic Behavior

Crystallographic studies of related compounds (e.g., ) reveal that hydrogen-bonding networks often dictate packing efficiency. The piperidin-4-yl group in the target compound may form N–H···N or N–H···F interactions, whereas perfluorinated analogs rely on weaker C–F···F–C or C–F···π interactions .

Pharmacological Relevance

- The target compound’s piperidine moiety is a common pharmacophore in kinase inhibitors (e.g., MAP4K1 inhibitors, ). Its basic nitrogen can interact with acidic residues in enzymatic active sites.

- O-Phenyl Carbamothioate Derivatives (): These compounds utilize fluoropyridine intermediates for carbamothioate formation. The piperidine group’s nucleophilicity may facilitate such derivatization compared to non-amine-containing analogs.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Metabolic Stability : Fluorine atoms at 3- and 5-positions reduce oxidative metabolism, while the piperidine group’s basicity may enhance solubility, addressing a common limitation of highly fluorinated drugs.

- Conformational Flexibility : Ring puckering in the piperidine moiety () could allow adaptive binding in enzymatic pockets, unlike rigid perfluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.